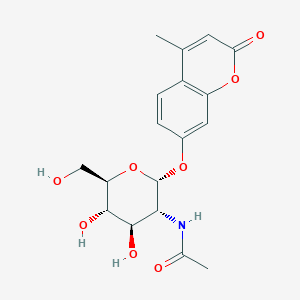

4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside

Beschreibung

Fluorogenic Substrate Properties for β-N-Acetylglucosaminidase Activity Detection

While 4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside serves primarily as a substrate for N-acetyl-α-D-glucosaminidase, understanding its fluorogenic properties provides valuable insights into the broader family of 4-methylumbelliferyl glycoside substrates. The alpha configuration at the anomeric carbon confers specificity for certain enzymes, distinguishing it from its beta isomer, which is more commonly used for β-N-acetylglucosaminidase detection.

The fundamental mechanism underlying its utility as a fluorogenic substrate involves the enzymatic cleavage of the glycosidic bond between the N-acetylglucosamine and the 4-methylumbelliferyl moiety. Prior to hydrolysis, the fluorescence of the 4-methylumbelliferyl group is quenched by the presence of the sugar residue. Following enzymatic action, the liberated 4-methylumbelliferone exhibits strong fluorescence at approximately 450 nm when excited at 360 nm, though the exact spectral characteristics are pH-dependent.

A comparative analysis between alpha and beta anomers provides useful context. While the alpha anomer specifically targets N-acetyl-α-D-glucosaminidase activity, its beta counterpart (4-Methylumbelliferyl N-acetyl-β-D-glucosaminide or 4MU-βGlcNAc) is extensively used for detecting β-N-acetylglucosaminidase, chitinase, and N-acetylhexosaminidase activities. The beta anomer contains a chitin monomer (N-acetyl-D-glucosamine) linked to a 4-methylumbelliferone moiety and serves as a substrate for enzymes that hydrolyze the N-acetyl-D-glucosamine residue, including those from soil samples, Fusarium oxysporum, and Arabidopsis thaliana roots and leaves.

The fluorogenic properties of these substrates enable the development of continuous assays that offer several advantages over discontinuous methods, including:

- Reduced sample volume requirements

- Higher measurement frequency

- More reliable data acquisition

- Decreased time and reagent consumption

- Capability for high-throughput screening applications

These properties make 4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside particularly valuable for detecting enzyme deficiencies in clinical settings and for research applications requiring sensitive quantification of specific glycosidase activities.

High-Throughput Screening Methodologies for O-GlcNAcase Inhibitor Discovery

The development of high-throughput screening (HTS) methods utilizing 4-methylumbelliferyl glycosides has significantly accelerated the discovery of inhibitors targeting glycosidases, particularly O-GlcNAcase (OGA). O-GlcNAcase is responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) modifications from proteins, making it a significant target for therapeutic intervention in various conditions, including neurodegenerative diseases.

One notable HTS approach employs a fluorescence-based assay using 4-methylumbelliferyl glycosides as pseudosubstrates. In a study aimed at identifying novel human O-GlcNAcase inhibitors, researchers utilized a high-throughput screening assay based on the release of 4-methylumbelliferol (4MU) from the pseudosubstrate 4MU-GlcNAc. This approach was initially performed using the bacterial OGA homologue from Clostridium perfringens (CpOGA), which serves as a good model for human OGA.

The screening methodology typically involves:

- Incubating the enzyme with potential inhibitors at a specified concentration (e.g., 10 μM)

- Adding the fluorogenic substrate

- Measuring fluorescence to determine the degree of inhibition

- Selecting compounds displaying significant inhibition (typically >50%) for further analysis

- Determining IC50 values through dose-response studies

Several variations of this methodology have been developed to enhance sensitivity and throughput. For instance, a standardized continuous assay using 4-methylumbelliferyl-derived substrates has been established for detecting various glycosidases, including α-glucosidase, β-glucosidase, α-mannosidase, N-acetyl-hexosaminidase, β-galactosidase, and α-fucosidase in disease vectors like Rhodnius prolixus and Lutzomyia longipalpis.

Another innovative approach involves the In-Cell Western (ICW) assay for determining EC50 values for cell-based inhibition of O-GlcNAcase activity. This method measures the increase in O-GlcNAcylated proteins resulting from OGA inhibition using an anti-O-GlcNAc antibody and automated infrared imaging. The assay workflow includes:

| Step | Procedure |

|---|---|

| 1 | Cell culture in 96-well plates |

| 2 | Compound incubation (48 hours at 37°C) |

| 3 | Fixation with ice-cold methanol |

| 4 | Permeabilization with 0.1% Triton X-100 |

| 5 | Blocking with LI-COR Odyssey solution |

| 6 | Staining with O-GlcNAc antibody (RL2) |

| 7 | Washing and fluorescence detection |

| 8 | EC50 and Emax determination via nonlinear regression |

These high-throughput methods have facilitated the discovery of numerous OGA inhibitors, some of which have advanced to preclinical and clinical studies for conditions such as Alzheimer's disease, where dysregulation of O-GlcNAc cycling has been implicated in disease pathogenesis.

Kinetic Analysis of GH84 Family Enzymes Using Continuous Assay Systems

The application of 4-methylumbelliferyl glycosides in continuous assay systems has revolutionized the kinetic analysis of glycoside hydrolase family 84 (GH84) enzymes, which include O-GlcNAcases. These continuous assays overcome limitations associated with traditional discontinuous methods by enabling real-time monitoring of enzyme activity, thereby providing more accurate kinetic parameters.

Continuous assays utilizing 4-methylumbelliferyl glycosides offer several advantages for kinetic analysis:

- Real-time monitoring of enzyme activity

- Minimization of sampling errors

- Higher data point density for improved curve fitting

- Reduced experimental variability

- Enhanced detection of transient kinetic phenomena

A particularly robust assay for CpNagJ (a bacterial homolog of human OGA) employs 4-methylumbelliferyl-GlcNAc as the substrate. Kinetic analysis using this system yielded a Km value of 2.9 μM and a kcat value of 10.5 s-1, resulting in a catalytic efficiency (kcat/Km) of 3.6 μM-1s-1. This represents a significant improvement over assays using p-nitrophenyl-GlcNAc, which gave less favorable kinetic parameters (Km=121 μM, kcat=0.2 s-1).

The impact of specific amino acid residues on enzyme kinetics has been elucidated through site-directed mutagenesis studies combined with these continuous assays. The table below summarizes the effects of various mutations on the kinetic parameters of CpNagJ:

| Enzyme Variant | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) | PUGNAc IC50 (nM) |

|---|---|---|---|---|

| Wild-type | 2.9±0.2 | 10.5±0.2 | 3.6 | 8.6±0.8 |

| D297N | 3.0±0.7 | 0.0198±0.0006 | 0.001 | ND |

| D298N | 4.0±1.4 | 0.0013±0.0001 | 0.0003 | ND |

| Y335F | 41±4 | 0.0028±0.0001 | 0.0001 | ND |

| N390A | 3.1±0.2 | 11.0±0.2 | 3.6 | 10.0±1.4 |

| N396A | 13±8 | 0.0025±0.0005 | 0.0002 | ND |

| D401A | 15±9 | 0.0044±0.0007 | 0.0003 | ND |

| W490A | 28±5 | 4.0±0.4 | 0.1 | 24.0±6.5 |

These data reveal that mutations such as D297N, D298N, and Y335F dramatically reduce catalytic efficiency (kcat) while having minimal effects on substrate binding (Km). In contrast, mutations like W490A primarily affect substrate binding without significantly compromising catalytic turnover. Such detailed kinetic analyses facilitate structure-function correlations and rational inhibitor design.

Another innovation in continuous assay systems involves coupling the O-GlcNAcase reaction with additional enzymatic steps to enhance detection sensitivity. For instance, a continuous coupled assay for methyltransferases links the formation of S-adenosylhomocysteine (SAH) to NAD(P)H oxidation through three enzyme reactions including glutamate dehydrogenase, resulting in absorbance changes at 340 nm. Similar principles can be applied to O-GlcNAcase reactions.

Furthermore, these continuous assays have been standardized for various glycosidases, including N-acetyl-hexosaminidase, using 4-methylumbelliferyl-derived substrates. This standardization enables high-throughput screening of glycosidase activities in small insect samples and other limited biological materials.

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTHLCFVVACBSA-FGTAOJJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559199 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80265-04-9 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Glycosylation Using Trichloroacetimidate Donors

This method employs 2-acetamido-2-deoxy-α-D-glucopyranosyl trichloroacetimidate as the glycosyl donor. The reaction proceeds in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) under catalysis by Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) or trimethylsilyl triflate (TMSOTf). The trichloroacetimidate group acts as a leaving group, facilitating the formation of the α-glycosidic bond. Yields for this method range from 65% to 93%, depending on the steric and electronic properties of the catalyst.

Koenigs-Knorr Glycosylation

The classical Koenigs-Knorr approach utilizes 2-acetamido-2-deoxy-α-D-glucopyranosyl bromide as the donor. Silver triflate (AgOTf) or silver carbonate (Ag₂CO₃) is used to activate the bromide, promoting coupling with 4-MU in aprotic solvents. This method achieves moderate yields (50–75%) but requires stringent anhydrous conditions to prevent hydrolysis of the glycosyl bromide.

Catalytic Systems and Solvent Optimization

The choice of catalyst and solvent significantly impacts reaction efficiency and stereoselectivity.

Lewis Acid Catalysts

-

BF₃·OEt₂ : Preferred for its ability to stabilize oxocarbenium intermediates, enhancing α-selectivity. Reactions in DCM at 0°C yield 85–93% 4-MU-α-GlcNAc.

-

TMSOTf : Offers faster reaction kinetics but may reduce stereoselectivity at elevated temperatures.

-

AgOTf : Effective in Koenigs-Knorr reactions, though less cost-effective for large-scale synthesis.

Solvent Effects

-

Dichloromethane (DCM) : Provides optimal polarity for dissolving both glycosyl donors and acceptors, favoring high yields (Table 1).

-

1,2-Dichloroethane (DCE) : Used in heated reactions (40–60°C) to improve solubility of peracetylated donors.

Table 1: Solvent and Catalyst Impact on Yield

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| BF₃·OEt₂ | DCM | 0°C | 93 |

| TMSOTf | DCE | 25°C | 78 |

| AgOTf | DCM | -10°C | 65 |

Industrial Production Methods

Scalable synthesis of 4-MU-α-GlcNAc requires modifications to laboratory protocols:

Continuous Flow Reactors

Industrial facilities employ continuous flow systems to maintain precise control over reaction parameters (e.g., temperature, residence time). This minimizes side reactions and improves consistency, achieving batch yields of 80–88%.

Protecting Group Strategies

Peracetylated glucosamine donors are used to simplify purification. Post-glycosylation, acetyl groups are removed via Zemplén deacetylation (methanol/NaOMe), yielding the final product with >99% purity after recrystallization.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR : Key signals include the anomeric proton (δ 5.2 ppm, J = 3.5 Hz, α-configuration) and 4-MU aromatic protons (δ 6.1–7.8 ppm).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 433.1 [M+H]⁺.

Challenges and Solutions

Stereoselectivity

Ensuring exclusive α-anomer formation is challenging due to competing β-glycoside byproducts. Using bulky Lewis acids (e.g., BF₃·OEt₂) and low temperatures suppresses β-pathway activation.

Scalability Issues

Industrial-scale reactions face mass transfer limitations. Switching from batch to flow chemistry mitigates this, enhancing reproducibility.

Recent Advances

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by specific enzymes. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

Enzymatic Hydrolysis: The compound is hydrolyzed by enzymes such as N-acetyl-alpha-D-glucosaminidase, resulting in the release of 4-methylumbelliferone.

Reaction Conditions: These reactions are usually carried out in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).

Major Products

4-Methylumbelliferone: The primary product of enzymatic hydrolysis, which exhibits strong fluorescence and is used for quantitative analysis.

Wissenschaftliche Forschungsanwendungen

Introduction to 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside

4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (commonly abbreviated as 4-MU) is a fluorogenic substrate primarily utilized in biochemical assays. This compound has garnered attention for its applications in various fields, including enzymology, clinical diagnostics, and environmental testing. Its unique properties allow for sensitive detection of enzymatic activity, particularly that of N-acetyl-alpha-D-glucosaminidase (NAGase), making it a valuable tool in both research and clinical settings.

Enzymatic Assays

4-MU serves as a substrate for N-acetyl-alpha-D-glucosaminidase, an enzyme involved in glycoprotein metabolism. The hydrolysis of 4-MU by NAGase releases 4-methylumbelliferone, which can be quantified fluorometrically. This property enables the following applications:

- Quantitative Analysis : The fluorometric measurement allows for sensitive quantification of enzyme activity in various biological samples, including serum and tissue extracts .

- Disease Diagnosis : Elevated levels of NAGase are associated with certain diseases, including lysosomal storage disorders such as Sanfilippo syndrome. Therefore, measuring its activity using 4-MU can aid in diagnosing these conditions .

Clinical Research

In clinical settings, 4-MU is used to investigate the role of NAGase in disease processes:

- Sanfilippo Syndrome Testing : The compound is specifically noted for its application in testing for Sanfilippo B syndrome, a genetic disorder characterized by the accumulation of heparan sulfate due to NAGase deficiency .

- Biomarker Studies : Research involving various cancers has indicated that NAGase levels could serve as potential biomarkers for tumor progression and metastasis .

Environmental Testing

The enzymatic properties of 4-MU extend beyond clinical applications into environmental science:

- Biodegradation Studies : It can be used to assess the activity of microbial communities in degrading glycosaminoglycans in contaminated environments .

- Monitoring Soil Health : By measuring NAGase activity in soil samples using 4-MU, researchers can infer the health and enzymatic activity of soil microbial populations .

Development of Diagnostic Tests

The compound is also pivotal in the development of diagnostic tests that leverage its fluorogenic properties:

- Rapid Assays : Its ability to produce a measurable fluorescent signal upon enzymatic action makes it suitable for rapid diagnostic assays that require quick results .

- Point-of-Care Testing : The simplicity and sensitivity of assays utilizing 4-MU facilitate its integration into point-of-care testing devices for various health conditions.

Case Study 1: NAGase Activity in Sanfilippo Syndrome

A study conducted by researchers utilized 4-MU to evaluate serum samples from patients suspected of having Sanfilippo syndrome. The results demonstrated significantly elevated NAGase activity compared to healthy controls, confirming the utility of 4-MU as a diagnostic tool .

Case Study 2: Environmental Impact Assessment

In another study focused on environmental microbiology, researchers employed 4-MU to assess the impact of pollution on soil microbial communities. The results indicated that areas with higher pollutant levels exhibited reduced NAGase activity, suggesting impaired microbial function .

Wirkmechanismus

The mechanism of action of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside involves its enzymatic cleavage by N-acetyl-alpha-D-glucosaminidase. The enzyme recognizes the glycosidic bond and hydrolyzes it, releasing 4-methylumbelliferone. This product is highly fluorescent and can be easily quantified using fluorescence spectroscopy. The fluorescence intensity is directly proportional to the enzyme activity, allowing for precise measurement and analysis.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Substrates for NAG and Related Enzymes

Research Findings and Limitations

- Synthesis: MU-α-GlcNAc is synthesized via condensation of 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with 4-methylumbelliferone, followed by acetylation and borane reduction .

- Limitations :

Biologische Aktivität

4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (MUG) is a fluorogenic substrate widely utilized in biochemical assays, particularly for the detection of specific enzymatic activities. This compound has garnered attention due to its role in various biological applications, including enzyme assays and diagnostics for certain genetic disorders.

- Molecular Formula : C₁₈H₂₁N₁O₈

- Molecular Weight : 379.37 g/mol

- CAS Number : 37067-30-4

- Melting Point : 212°C to 222°C

- Solubility : Soluble in methanol, warm water, and DMF

Enzymatic Assays

MUG serves as a substrate for N-acetyl-alpha-D-glucosaminidase (NAG), an enzyme involved in the hydrolysis of glycosaminoglycans. The enzymatic reaction releases 4-methylumbelliferone, which fluoresces and can be quantitatively measured. This property makes MUG a valuable tool in various assays, particularly in clinical diagnostics for conditions such as Sanfilippo syndrome type B and other mucopolysaccharidoses.

Table 1: Summary of Enzymatic Activity

| Enzyme | Substrate Used | Product Released | Detection Method |

|---|---|---|---|

| N-acetyl-alpha-D-glucosaminidase | MUG | 4-methylumbelliferone | Fluorometric measurement |

Case Studies and Research Findings

- Fluorogenic Substrates for Acidic Organelle Enzyme Activities : A study highlighted the use of MUG as a fluorogenic substrate to visualize enzyme activities within acidic organelles. The results demonstrated that MUG effectively facilitated the detection of NAG activity in various biological samples, underscoring its utility in cellular biology research .

- Prenatal Diagnosis Applications : MUG has been employed in prenatal diagnostics for assessing glycosaminoglycan levels in amniotic fluid, which can indicate the presence of mucopolysaccharidoses. A significant correlation was found between elevated NAG activity and specific genetic disorders .

- Environmental Testing : Beyond clinical applications, MUG is also used in environmental testing as a substrate to assess microbial activity. Its ability to provide quantitative data through fluorescence allows for monitoring of bioluminescence in various ecological studies .

The mechanism by which MUG functions involves its hydrolysis by N-acetyl-alpha-D-glucosaminidase, leading to the release of fluorescent 4-methylumbelliferone. This reaction can be monitored using fluorometric techniques, allowing researchers to quantify enzyme activity with high sensitivity.

Reaction Scheme

Q & A

Q. How is 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside synthesized for use as a fluorogenic substrate?

The synthesis involves sequential acetylation, reduction, and acetylation steps. Starting with 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-alpha-D-glucopyranosyl chloride, condensation with 4-methylumbelliferone yields an intermediate, which is reduced with borane in oxolane and further acetylated to produce the final compound . Critical steps include controlling reaction conditions (e.g., solvent purity, temperature) to avoid side reactions and ensure high yield.

Q. What experimental conditions optimize enzymatic assays using this substrate?

The substrate is typically dissolved in DMSO or water (depending on solubility) and used in buffered solutions (pH 4.0–6.5) to match the optimal activity range of target enzymes like α-glucosidase or β-N-acetylhexosaminidase . Fluorescence measurements (excitation ~360 nm, emission ~450 nm) should be calibrated with 4-methylumbelliferone standards. Pre-incubation at 37°C ensures enzyme-substrate equilibrium .

Q. How does pH affect fluorescence quantification in enzymatic assays?

The released 4-methylumbelliferone exhibits pH-dependent fluorescence intensity, with higher sensitivity at alkaline pH (e.g., pH 10–11). Post-reaction addition of a basic buffer (e.g., glycine-NaOH, pH 10.5) enhances signal-to-noise ratios .

Q. What controls are essential when diagnosing lysosomal storage disorders (e.g., Sanfilippo B) using this substrate?

Include blank controls (substrate without enzyme) to account for auto-hydrolysis and positive controls (e.g., recombinant enzyme) to validate assay sensitivity. Normalize activity to protein concentration (Bradford assay) and compare against established reference ranges for cell lysates or serum .

Q. How should substrate stock solutions be stored to maintain stability?

Prepare aliquots in DMSO or water (depending on solubility), store at -20°C, and avoid repeated freeze-thaw cycles. Shelf life is ~6 months at -80°C or 1 month at -20°C .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfation, trifluoromethyl groups) impact substrate specificity for glycosidases?

Substituents at the 2-acetamido or glucopyranosyl positions alter enzyme binding kinetics. For example, 4-Methylumbelliferyl-2-sulfamino derivatives show specificity for heparin sulphamidase due to sulfation mimicking natural substrates . Trifluoromethyl variants (e.g., 4-trifluoromethylumbelliferyl glycosides) may enhance cleavage rates compared to methylumbelliferyl analogs .

Q. What kinetic parameters (Km, Vmax) distinguish α- vs. β-N-acetylhexosaminidase activity using this substrate?

α-N-acetylglucosaminidase (deficient in Sanfilippo B) exhibits lower Km (~0.2–0.5 mM) compared to β-N-acetylhexosaminidase (Km ~1–2 mM). Use competitive inhibitors (e.g., N-acetylglucosamine-thiazoline) to suppress β-isoform activity in mixed enzyme systems .

Q. How can contradictory data in enzyme inhibition studies be resolved?

Discrepancies may arise from assay pH, ionic strength, or contaminating enzymes. Validate results using orthogonal methods (e.g., HPLC to quantify hydrolysis products) and perform time-course analyses to distinguish competitive vs. non-competitive inhibition .

Q. What are the limitations of using this substrate in high-throughput screening (HTS) for drug discovery?

Autofluorescence of test compounds or serum components can interfere. Mitigate by including quench controls (e.g., EDTA to stop reactions) and using ratiometric fluorophores. Optimize substrate concentration to avoid signal saturation in microplate readers .

Q. How does the substrate’s glycosidic linkage (α vs. β) influence its application in glycobiology research?

The α-linkage targets α-glucosidases (e.g., in Pompe disease diagnostics), while β-linked analogs are specific for β-glycosidases (e.g., β-N-acetylhexosaminidase). Structural analogs like 4-Methylumbelliferyl-6-sulfo-2-acetamido derivatives enable studies on sulfatase activity in mucopolysaccharidoses .

Methodological Considerations

- Cross-reactivity : Test substrate specificity using purified enzymes (e.g., α-mannosidase, β-galactosidase) to rule out non-target hydrolysis .

- Data Normalization : Express activity as nmol 4-MU released/min/mg protein, using standard curves with R² > 0.99 .

- Synthetic Validation : Confirm substrate purity via NMR (e.g., acetyl proton peaks at δ 2.0–2.2 ppm) and HPLC (>95% purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.